

## An In-depth Technical Guide to Phenpromethamine: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Phenpromethamine |           |
| Cat. No.:            | B196092          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **phenpromethamine** ( $N,\beta$ -dimethylphenethylamine), a sympathomimetic amine and central nervous system stimulant. The document details its chemical structure, physicochemical properties, pharmacological mechanism of action, and relevant experimental protocols for its synthesis and analysis.

## **Chemical Identity and Structure**

**Phenpromethamine**, also known as N-methyl-2-phenylpropan-1-amine, is a member of the phenethylamine family.[1] It is structurally related to other stimulants like amphetamine and methamphetamine. Formerly marketed as a nasal decongestant under the brand name Vonedrine between 1943 and 1960, it is now a substance banned by the World Anti-Doping Agency (WADA) and has been illicitly identified in dietary and sports supplements.[2][3][4]

The core structure consists of a phenyl ring attached to a propane chain with a methyl group at the beta-position and a methylamino group at the terminal carbon.

Caption: Figure 1: Key chemical identifiers for **phenpromethamine**.

## **Physicochemical and Pharmacological Properties**



**Phenpromethamine** is a basic amine with stimulant properties. Its physical and pharmacological characteristics are summarized in the tables below.

**Physicochemical Data** 

| Property        | Value                                       | Source    |
|-----------------|---------------------------------------------|-----------|
| Molar Mass      | 149.23 g/mol                                | [1][5]    |
| Melting Point   | <25 °C                                      | [6]       |
| Boiling Point   | 95-96 °C at 15 Torr                         | [6]       |
| Density         | 0.9178 g/cm³ at 20 °C                       | [6]       |
| pKa (basic)     | 10.07                                       | [5]       |
| Stereochemistry | Racemic (exists as (S) and (R) enantiomers) | [7][8][9] |

## **Pharmacological Data**



| Parameter                                     | Value                                                                        | Details                                                  | Source |
|-----------------------------------------------|------------------------------------------------------------------------------|----------------------------------------------------------|--------|
| Drug Class                                    | Sympathomimetic, Stimulant, Norepinephrine- Dopamine Releasing Agent (NDRA)  | [2][10]                                                  |        |
| Mechanism of Action                           | Induces the release of norepinephrine and dopamine from presynaptic neurons. | [2]                                                      |        |
| Norepinephrine<br>Release (EC <sub>50</sub> ) | 154 nM                                                                       | Measured in rat brain synaptosomes.                      | [2]    |
| Dopamine Release<br>(EC <sub>50</sub> )       | 574 nM                                                                       | Measured in rat brain synaptosomes.                      | [2]    |
| Serotonin Release                             | Not reported/minimal                                                         | [2]                                                      |        |
| Banned Substance                              | Yes                                                                          | Prohibited by the<br>World Anti-Doping<br>Agency (WADA). | [1][4] |

## **Pharmacological Mechanism of Action**

Phenpromethamine functions as a norepinephrine-dopamine releasing agent (NDRA).[2] Its mechanism is similar to that of amphetamine.[11] It enters the presynaptic neuron via monoamine transporters, primarily the norepinephrine transporter (NET) and the dopamine transporter (DAT). Once inside the neuron, it disrupts the vesicular storage of these neurotransmitters by inhibiting the vesicular monoamine transporter 2 (VMAT2) and alters the intracellular pH gradient. This leads to a reversal of the DAT and NET transporters, causing a significant, non-vesicular efflux of dopamine and norepinephrine into the synaptic cleft, thereby increasing noradrenergic and dopaminergic signaling.





Figure 2: Mechanism of Phenpromethamine as an NDRA

Click to download full resolution via product page

Caption: Figure 2: Phenpromethamine's action at the presynaptic terminal.

# Experimental Protocols Synthesis via Reductive Amination

A common and effective method for synthesizing secondary amines like **phenpromethamine** is the reductive amination of a corresponding ketone. This protocol is a representative procedure based on established chemical principles for this class of compounds.

Methodology:







- Reaction Setup: 1-Phenyl-2-propanone is dissolved in a suitable solvent, such as methanol, along with an excess of methylamine.
- Imine Formation: The mixture is stirred, allowing the ketone and amine to form the intermediate N-methyl-1-phenylpropan-2-imine.
- Reduction: A reducing agent, such as sodium borohydride (NaBH<sub>4</sub>), is added portion-wise to the solution. This agent selectively reduces the imine to the secondary amine.
- Workup: The reaction is quenched with an acid, and the solvent is removed. The aqueous residue is then basified.
- Extraction and Purification: The product, **phenpromethamine**, is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether). The combined organic layers are dried and concentrated. The final product can be purified by distillation under reduced pressure.





Figure 3: Synthesis Workflow for Phenpromethamine

Click to download full resolution via product page

Caption: Figure 3: A representative workflow for the synthesis of **phenpromethamine**.



## **Analytical Detection in Dietary Supplements**

The detection and quantification of **phenpromethamine** in complex matrices like dietary supplements requires a highly sensitive and specific analytical method. The following protocol is based on the methodology used in studies that have successfully identified this compound in commercial products.[2][10][12]

#### Methodology:

- Sample Preparation: A portion of the supplement (e.g., capsule contents) is accurately weighed and dissolved in a solvent such as methanol. The sample is vortexed and sonicated to ensure complete dissolution of the analyte.
- Centrifugation & Dilution: The solution is centrifuged to pellet insoluble excipients. An aliquot of the supernatant is then taken and diluted with the mobile phase to a concentration within the calibrated range of the instrument.
- Internal Standard: An appropriate internal standard (e.g., a stable isotope-labeled analog) is added to the sample and calibration standards to ensure accuracy.
- UHPLC-MS/MS Analysis: The prepared sample is injected into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS), often a high-resolution instrument like a quadrupole-Orbitrap or quadrupole time-of-flight (QTOF).
  - Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases of acidified water and acetonitrile.
  - Mass Spectrometry: The mass spectrometer is operated in positive ion mode, using selected reaction monitoring (SRM) or high-resolution full-scan analysis to identify and quantify **phenpromethamine** based on its specific precursor ion and product ions.





Figure 4: Analytical Workflow for Phenpromethamine Detection

Click to download full resolution via product page

Caption: Figure 4: Workflow for detecting **phenpromethamine** in supplements.

## **Conclusion and Safety Considerations**

**Phenpromethamine** is a potent central nervous system stimulant with a well-defined mechanism as a norepinephrine-dopamine releasing agent. While it had a brief history as a pharmaceutical, it is no longer approved for medical use.[2][13] Its clandestine inclusion in



dietary supplements is a significant public health concern, as its oral safety profile has not been rigorously studied and its stimulant effects can pose serious cardiovascular risks, including increased heart rate and blood pressure.[13] The analytical methods detailed herein are crucial for regulatory bodies and researchers to identify and quantify this prohibited substance, ensuring consumer safety and compliance with anti-doping regulations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. naturalhealthresearch.org [naturalhealthresearch.org]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. clintox.org [clintox.org]
- 6. apcz.umk.pl [apcz.umk.pl]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. content.sph.harvard.edu [content.sph.harvard.edu]
- 9. Dopamine releasing agent Wikipedia [en.wikipedia.org]
- 10. Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanaddictioncenters.org [americanaddictioncenters.org]
- 12. researchgate.net [researchgate.net]
- 13. Norepinephrine-dopamine releasing agent Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Phenpromethamine: Chemical Structure, Properties, and Pharmacological Profile]. BenchChem, [2025]. [Online



PDF]. Available at: [https://www.benchchem.com/product/b196092#phenpromethamine-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com